

Application Notes: 4-(Methylthio)phenol as a Key Intermediate in Pesticide Synthesis

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Compound of Interest

Compound Name: **4-(Methylthio)phenol**

Cat. No.: **B156131**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **4-(Methylthio)phenol** and its substituted analogues are critical intermediates in the agrochemical industry. Their unique structure, featuring a reactive phenolic hydroxyl group and a modifiable methylthio moiety, allows for their use as foundational building blocks in the synthesis of a variety of potent pesticides. This document outlines the application of these phenols in the synthesis of several commercially significant organophosphate and carbamate insecticides, providing detailed experimental protocols, quantitative data, and mechanistic insights.

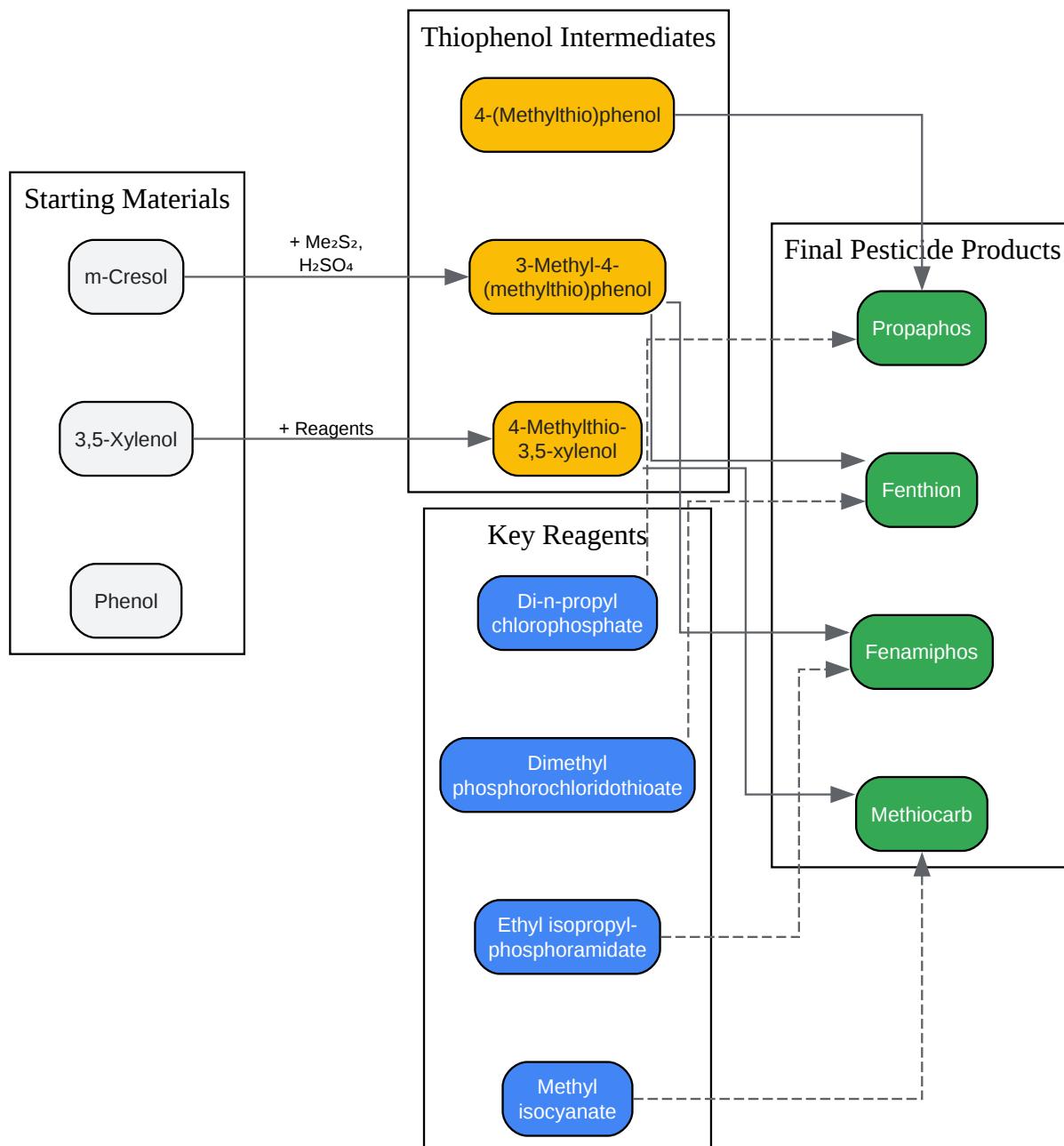
Physicochemical Properties of Key Intermediates

The successful synthesis and handling of the final pesticide products rely on a thorough understanding of the properties of the starting materials.

Property	4-(Methylthio)phenol	3-Methyl-4-(methylthio)phenol
CAS Number	1073-72-9	3120-74-9
Molecular Formula	C ₇ H ₈ OS	C ₈ H ₁₀ OS
Molecular Weight	140.2 g/mol	154.23 g/mol
Appearance	White to pale brown powder or crystalline powder ^{[1][2]}	Colorless needle-like crystals ^[3]
Melting Point	83-86 °C ^{[1][4]}	56-57 °C ^[3]
Boiling Point	153-156 °C at 20 mmHg ^{[1][4]}	186 °C at 2.67 kPa ^[3]
Water Solubility	9.59 g/L ^{[4][5][6][7]}	Insoluble ^[3]
Organic Solvents	Soluble in chloroform, methanol ^[4] , ethanol ^[3]	Soluble in methanol, ethanol ^[3]

Pesticide Synthesis from 4-(Methylthio)phenol Derivatives

4-(Methylthio)phenol and its cresol or xylanol analogues serve as the aromatic backbone for several classes of pesticides. The general synthesis workflow involves the preparation of the specific phenol intermediate followed by its reaction with a phosphorus-containing electrophile (for organophosphates) or an isocyanate (for carbamates).

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Caption: General synthesis workflow from phenols to pesticide products.

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylthio)phenol Intermediate

This protocol describes the synthesis of the parent intermediate from phenol. A similar procedure can be adapted for substituted phenols like m-cresol.

Reaction: Phenol + Dimethyl disulfide → **4-(Methylthio)phenol**

Methodology:[2]

- Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge phenol and dimethyl disulfide (Me_2S_2).
- Acid Addition: Begin stirring and cool the mixture. Slowly add concentrated sulfuric acid (H_2SO_4) dropwise, maintaining the reaction temperature at 40°C.
- Reaction: The optimal molar ratio of reactants is $\text{Me}_2\text{S}_2 : \text{Phenol} : \text{H}_2\text{SO}_4 = 1 : 3.15 : 1.75$.
- Incubation: Maintain the reaction at 40°C with continuous stirring for 5 hours.
- Work-up: After the reaction is complete, allow the mixture to settle and separate the waste acid layer. Neutralize the organic layer with a soda ash (sodium carbonate) solution.
- Purification: Separate the aqueous layer, wash the organic layer with water, and purify the crude product, typically by distillation or recrystallization.
- Expected Yield: This process can achieve a yield of 79.3% to 83.5%.[2]

Protocol 2: Synthesis of Propaphos (Organophosphate)

Reaction: **4-(Methylthio)phenol** + Di-n-propyl chlorophosphate → Propaphos

Methodology:[2]

- Reagents: This synthesis uses **4-(methylthio)phenol** and di-n-propyl chlorophosphate as the primary reactants. Sodium hydroxide is used as a base.

- Reaction Setup: Combine the reactants in a reaction vessel. The optimal molar ratio is **4-(methylthio)phenol** : di-n-propyl phosphite (precursor to chlorophosphate) : sodium hydroxide = 1 : 1.4 : 2.3.
- Conditions: Heat the reaction mixture to 70°C and maintain this temperature for 2 hours with stirring.
- Purification: Upon completion, the product is isolated and purified using standard organic chemistry techniques such as extraction and column chromatography.
- Expected Yield: The yield of propaphos under these conditions can reach over 90%.[\[2\]](#)

Protocol 3: Synthesis of Fenthion (Organophosphate)

Reaction: 3-Methyl-**4-(methylthio)phenol** + Dimethyl phosphorochloridothioate → Fenthion

Methodology:[\[6\]](#)[\[8\]](#)

- Reagents: The synthesis involves the esterification of 3-methyl-**4-(methylthio)phenol** with dimethyl phosphorochloridothioate.
- Reaction Setup: The reaction is performed under anhydrous conditions in a suitable organic solvent, such as toluene or dichloromethane.
- Base Addition: An acid scavenger, typically a tertiary amine like triethylamine, is added to the mixture to neutralize the hydrochloric acid byproduct that is formed.
- Conditions: The reaction temperature is carefully controlled to ensure high yield and purity of the final product.
- Work-up and Purification: After the reaction, the triethylamine hydrochloride salt is filtered off. The solvent is removed under reduced pressure, and the crude fenthion is purified.

Protocol 4: Synthesis of Fenamiphos (Organophosphate)

Reaction: 3-Methyl-**4-(methylthio)phenol** + Ethyl isopropylphosphoramidic chloride → Fenamiphos

Methodology:[9]

- Reagents: The final step in the commercial production of fenamiphos is a condensation reaction between 3-methyl-4-(methylthio)phenol and an ethyl isopropylphosphoramidate intermediate (specifically, the phosphoramidic chloride).
- Reaction Setup: The reaction is conducted in the presence of a base, such as triethylamine, to act as an acid scavenger.
- Condensation: The base facilitates the formation of the organophosphate ester linkage that defines fenamiphos.
- Purification: The crude product is purified through solvent extraction and distillation to remove impurities and unreacted starting materials.

Protocol 5: Synthesis of Methiocarb (Carbamate)

Reaction: 4-Methylthio-3,5-xylenol + Methyl isocyanate → Methiocarb

Methodology:[10]

- Reagents: Methiocarb is synthesized from 4-methylthio-3,5-xylenol and methyl isocyanate.
- Nucleophilic Attack: The reaction proceeds via a nucleophilic attack of the phenolic hydroxyl group of the xlenol onto the electrophilic carbonyl carbon of the methyl isocyanate.
- Reaction Conditions: This reaction is typically carried out in an inert solvent. The specific temperature and reaction time are optimized to maximize yield and minimize side reactions.
- Product Isolation: Once the reaction is complete, the product, methiocarb, is isolated and purified.

Quantitative Data: Toxicity of Final Pesticide Products

The pesticides derived from **4-(methylthio)phenol** exhibit varying degrees of toxicity, which is a critical parameter for their application and safety assessment.

Pesticide	Class	Oral LD ₅₀ (Rat)	Dermal LD ₅₀ (Rat)	AChE Inhibition (IC ₅₀)
Fenthion	Organophosphate	180 - 298 mg/kg[9]	330 - 1000 mg/kg[9]	Potent inhibitor
Fenamiphos	Organophosphate	2 - 19 mg/kg[11]	72 - 154 mg/kg[11]	Potent inhibitor
Propaphos	Organophosphate	61 - 70 mg/kg[5][12]	88.5 mg/kg[12]	Potent inhibitor
Methiocarb	Carbamate	13 - 140 mg/kg[1][13]	>5000 mg/kg[1]	0.43 - 2.1 μ M (Thrips)[14]

Mechanism of Action: Acetylcholinesterase Inhibition

Both organophosphate and carbamate pesticides synthesized from **4-(methylthio)phenol** derivatives share a common mechanism of toxicity: the inhibition of the enzyme acetylcholinesterase (AChE).[9][10]

Normal Synaptic Function:

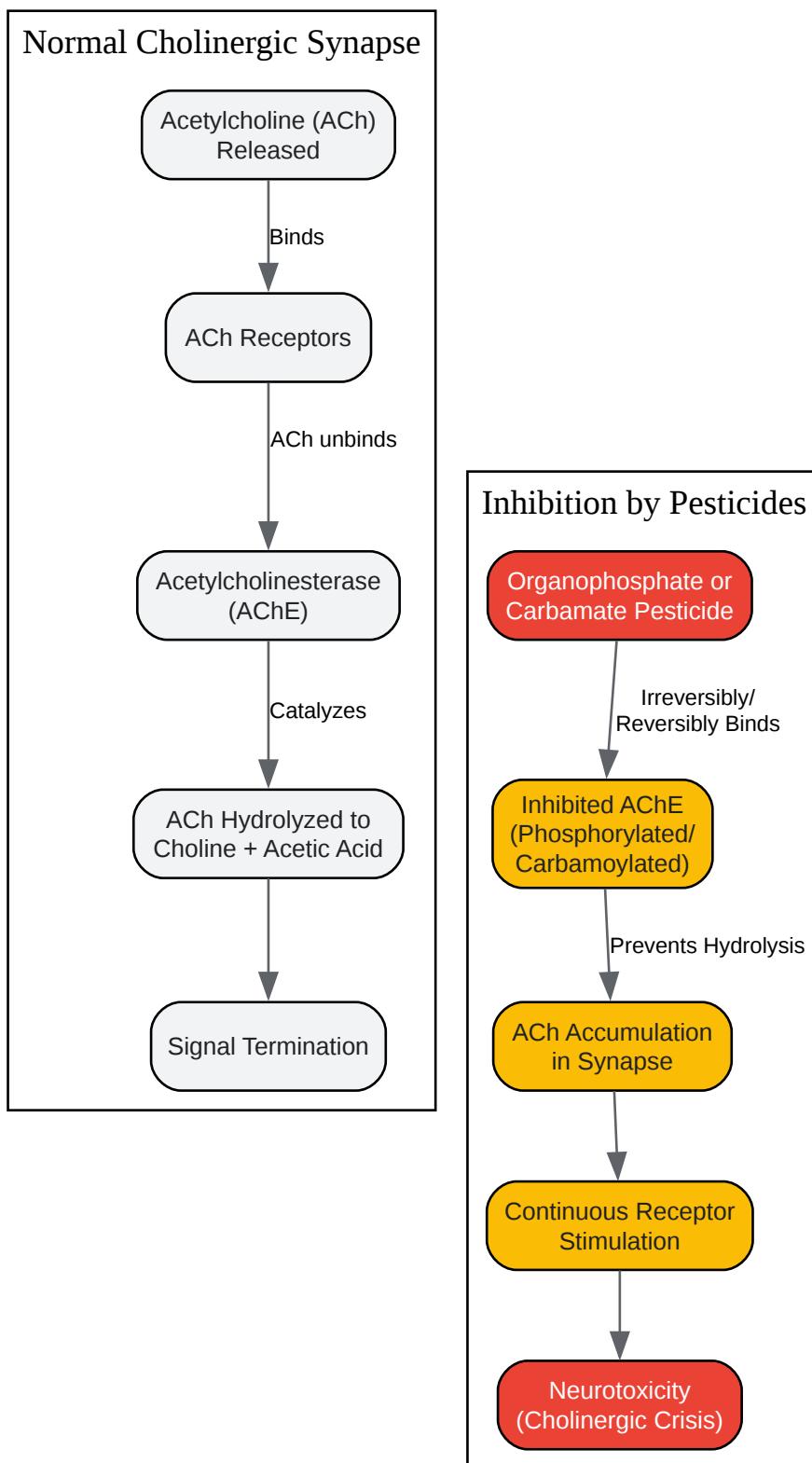
- A nerve impulse arrives at the synapse, triggering the release of the neurotransmitter acetylcholine (ACh).
- ACh binds to its receptors on the postsynaptic neuron, propagating the signal.
- The enzyme AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal and allowing the neuron to repolarize.

Inhibition by Pesticides:

- Organophosphates (e.g., Fenthion, Fenamiphos): These compounds act as irreversible inhibitors. They phosphorylate the serine hydroxyl group at the active site of AChE.[15] This covalent bond is extremely stable, leading to a long-lasting inactivation of the enzyme.

- Carbamates (e.g., Methiocarb): These compounds are considered reversible inhibitors. They carbamoylate the serine hydroxyl group at the AChE active site. While this also inactivates the enzyme, the carbamoyl-enzyme complex hydrolyzes much more slowly than the acetyl-enzyme complex, but faster than the phosphorylated complex, allowing for eventual (though delayed) enzyme regeneration.

The net result of AChE inhibition is the accumulation of ACh in the synaptic cleft. This leads to continuous stimulation of cholinergic receptors, causing a cholinergic crisis characterized by symptoms such as muscle twitching, paralysis, hypersecretion, and, at high doses, respiratory failure and death.



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Caption: Mechanism of acetylcholinesterase (AChE) inhibition by pesticides.

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